molecular formula C11H15BrN2O B14868035 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine CAS No. 886367-86-8

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine

Cat. No.: B14868035
CAS No.: 886367-86-8
M. Wt: 271.15 g/mol
InChI Key: JLTHIISTMHAMOL-UHFFFAOYSA-N
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Description

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine: is a heterocyclic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine typically involves multi-step reactions. One common approach is the expansion of benzo-fused carbo- and heterocycles through one-pot reactions . The synthesis may involve the use of starting materials such as 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid, followed by steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scalability and efficiency in chemical synthesis would apply, ensuring that the reactions are optimized for yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and cardiovascular diseases .

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Properties

CAS No.

886367-86-8

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

7-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C11H15BrN2O/c1-15-10-6-7(12)5-8-9(13)3-2-4-14-11(8)10/h5-6,9,14H,2-4,13H2,1H3

InChI Key

JLTHIISTMHAMOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NCCCC2N)Br

Origin of Product

United States

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